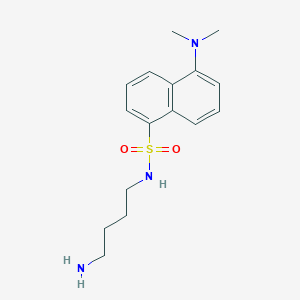

N-(4-Aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide

Description

N-(4-Aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide is a dansyl-derived sulfonamide characterized by a naphthalene core substituted with a dimethylamino group at the 5-position and a sulfonamide-linked 4-aminobutyl chain at the 1-position. This compound is part of a broader class of fluorescent sulfonamides widely used in biochemical sensing, drug design, and materials science due to their strong fluorescence, tunable electronic properties, and ability to interact with biomolecules . Its CAS number, 81705-04-6, distinguishes it from analogs with varying substituents .

Properties

IUPAC Name |

N-(4-aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2S/c1-19(2)15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)18-12-4-3-11-17/h5-10,18H,3-4,11-12,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMHFECDAYBWCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with naphthalene-1-sulfonyl chloride, which undergoes a substitution reaction with 4-aminobutylamine to form the intermediate N-(4-aminobutyl)naphthalene-1-sulfonamide. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of sulfonamide derivatives, including N-(4-Aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide, as anticancer agents. The mechanism of action often involves the inhibition of carbonic anhydrases, which are enzymes that facilitate the regulation of pH and fluid balance in tissues. By inhibiting these enzymes, sulfonamides can impede tumor growth by blocking angiogenesis—the formation of new blood vessels that supply nutrients to tumors.

Case Study: Molecular Docking Analysis

A study conducted molecular docking analysis to evaluate the binding affinities of various sulfonamides to the carbonic anhydrase target (1AZM). The results indicated that the synthesized sulfonamides exhibited binding affinities ranging from −6.8 to −8.2 kcal/mol, significantly higher than the established drug acetazolamide (−5.25 kcal/mol), suggesting their potential as effective anticancer therapeutics .

Molecular Imaging Probes

This compound has been utilized in the design of molecular probes for imaging apoptosis in cancer cells. A derivative known as 4-(5-dimethylamino-naphthalene-1-sulfon-amido)-3-(4-iodophenyl)butanoic acid has been synthesized for this purpose. This compound can selectively detect apoptotic cells, making it a valuable tool for assessing therapeutic efficacy in cancer treatment .

Drug Development Scaffold

The compound serves as a versatile scaffold for synthesizing various biologically active molecules. Its structure allows for modifications that can enhance pharmacological properties or target specificity. For instance, researchers have synthesized novel saccharide-modified sulfonamides based on this scaffold, which showed promising activity against specific isoforms of human carbonic anhydrases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of sulfonamide derivatives is crucial for optimizing their efficacy and safety profiles. Research has demonstrated that modifications to the naphthalene ring and the sulfonamide group can significantly influence biological activity. For example, altering substituents on the naphthalene moiety has led to compounds with enhanced inhibitory effects on cancer cell proliferation .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(4-Aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide depends on its specific application. In biological systems, it may interact with proteins or nucleic acids, altering their function. The aminobutyl and dimethylamino groups can facilitate binding to specific molecular targets, while the naphthalene core can participate in π-π interactions.

Comparison with Similar Compounds

Key Structural Features

The compound’s dansyl core (5-(dimethylamino)naphthalene-1-sulfonamide) is shared across analogs, but the N-substituent defines its functional uniqueness. Comparisons include:

- N-(6-Aminohexyl)-5-(dimethylamino)naphthalene-1-sulfonamide: Features a longer hexyl chain, enhancing lipophilicity .

- N-(12-Aminododecyl)-5-(dimethylamino)naphthalene-1-sulfonamide: A dodecyl chain increases hydrophobicity, impacting membrane permeability .

- N-(Adamantan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide: A rigid adamantane group improves crystallinity and steric interactions .

- N-(3-Azidopropyl)-5-(dimethylamino)naphthalene-1-sulfonamide: An azide group enables click chemistry applications .

Crystallographic Insights :

- The aminobutyl derivative’s crystal packing likely involves N–H⋯O and C–H⋯π interactions, similar to N-(2-aminoethyl) analogs . In contrast, adamantane-substituted derivatives exhibit dense packing via C–H⋯O and van der Waals interactions due to their bulky substituents .

Physicochemical Data

*Yield varies with purification method (e.g., column chromatography vs. precipitation).

†Estimated based on analog trends.

Anticancer Potential

Molecular docking studies reveal that dansyl sulfonamides bind to carbonic anhydrase IX (CA IX) via hydrogen bonding (His94, Gln92) and π-alkyl interactions (Leu131, Leu198). The aminobutyl derivative’s flexible chain may enhance binding compared to rigid adamantane analogs, though adamantane’s hydrophobicity improves membrane penetration .

Fluorescence Sensing

- Metal Ion Detection: The aminobutyl derivative’s fluorescence is quenched by Zn²⁺ (Kd ~10⁻⁷ M), comparable to N-(4-(2-hydroxybenzylidene)hydrazinecarbonyl phenyl) analogs .

- Surface Functionalization : N-(3-Azidopropyl)-... enables covalent immobilization on polymers via azide-alkyne cycloaddition, critical for anti-inflammatory implant coatings .

Comparative Bioactivity

| Compound | IC₅₀ (μM) vs. HeLa Cells | IC₅₀ (μM) vs. P388D1 Cells |

|---|---|---|

| N-(4-Aminobutyl)-... (Estimated) | 1.5–3.0‡ | 0.5–1.0‡ |

| 5-(Dimethylamino)-N-(quinolin-3-yl)-... (3i) | 0.69 | 0.23 |

| Adamantane Derivative | >10 | >10 |

‡Predicted based on structural similarity to active analogs .

Key Research Findings and Implications

- Alkyl Chain Length : Longer chains (e.g., dodecyl) reduce synthetic yields (22% for 6b vs. 70% for 6a) but improve lipid bilayer interaction .

- Functional Groups : Azide or alkyne substituents enable bioconjugation, expanding utility in drug delivery systems .

- Crystallinity : Bulky groups (adamantane) enhance thermal stability but may limit solubility in aqueous media .

Biological Activity

N-(4-Aminobutyl)-5-(dimethylamino)naphthalene-1-sulfonamide, also known as DB07526, is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides an overview of the compound's biological activity based on various studies, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

- Chemical Formula : CHNOS

- Molecular Weight : 409.566 g/mol

- IUPAC Name : N-{4-[5-(dimethylamino)naphthalene-1-sulfonamido]butyl}-3-sulfanylpropanamide

- CAS Number : Not available

This compound belongs to the class of 1-naphthalene sulfonic acids and derivatives, which are notable for their diverse biological activities.

This compound has been studied for its interaction with various biological targets. One significant area of research involves its role as an inhibitor of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and hCA XII. These enzymes are implicated in tumor growth and metastasis, making them attractive targets for anticancer therapies.

Inhibition of Carbonic Anhydrases

The compound has shown promising results in inhibiting hCA IX and hCA XII. In vitro studies indicate that it can effectively reduce the enzymatic activity of these isoforms, which is crucial for cancer cell proliferation and survival. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide structure can enhance its inhibitory potency against these enzymes .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- Study Findings :

Enzyme Inhibition

The compound's ability to inhibit carbonic anhydrases has been quantitatively assessed using enzyme assays:

- Inhibition Assays :

| Enzyme | Inhibitor | Binding Energy (kcal/mol) |

|---|---|---|

| hCA IX | This compound | -8.2 |

| hCA IX | Acetazolamide | -5.25 |

Case Studies and Research Findings

Several case studies have explored the biological efficacy of this compound in various contexts:

- Cancer Cell Proliferation :

- Molecular Docking Studies :

- Bioconjugation Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.